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Cat. No.: B562854 Get Quote

Introduction

2-Formylcinnamic acid, with the chemical formula C₁₀H₈O₃ and a molecular weight of 176.17

g/mol , is a derivative of cinnamic acid featuring a formyl group at the ortho position of the

phenyl ring.[1][2] This compound holds interest for researchers in medicinal chemistry and

materials science due to the reactive aldehyde and carboxylic acid functionalities, which allow

for a variety of chemical modifications. This technical guide provides a detailed overview of the

expected spectroscopic data for 2-formylcinnamic acid, including Infrared (IR), Nuclear

Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). The information

presented herein is intended to serve as a valuable resource for the identification and

characterization of this compound.

While comprehensive, peer-reviewed spectral data for 2-formylcinnamic acid is not

extensively published, this guide compiles predicted values based on the well-documented

spectroscopic characteristics of cinnamic acid, benzaldehyde, and their derivatives. These

predictions are grounded in established principles of spectroscopic interpretation.

Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for 2-
formylcinnamic acid.

Table 1: Infrared (IR) Spectroscopy Data
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Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Functional Group
Responsible

O-H Stretch (Carboxylic Acid) 3300-2500 (broad) Carboxylic Acid O-H

C-H Stretch (Aromatic) 3100-3000 Aromatic C-H

C-H Stretch (Aldehyde) 2850-2820 and 2750-2720
Aldehyde C-H (Fermi

resonance)

C=O Stretch (Carboxylic Acid) 1710-1680
Conjugated Carboxylic Acid

C=O

C=O Stretch (Aldehyde) 1700-1680 Aromatic Aldehyde C=O

C=C Stretch (Alkene) 1640-1620 Conjugated Alkene C=C

C=C Stretch (Aromatic) 1600-1450 Aromatic Ring C=C

C-H Bend (Alkene, trans) 980-960 trans-disubstituted Alkene

C-H Bend (Aromatic, ortho-

subst.)
770-735

ortho-disubstituted Aromatic

Ring

Note: The two C=O stretching vibrations (carboxylic acid and aldehyde) are expected to be in

close proximity and may overlap.

Table 2: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Predicted, 400 MHz, CDCl₃)
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aldehyde Proton (-

CHO)
10.0 - 10.5 Singlet (s) -

Carboxylic Acid

Proton (-COOH)
11.0 - 13.0 Singlet (s) -

Vinylic Proton (α to

COOH)
6.3 - 6.6 Doublet (d) ~16.0

Vinylic Proton (β to

COOH)
7.8 - 8.1 Doublet (d) ~16.0

Aromatic Protons 7.4 - 7.9 Multiplet (m) -

Note: The large coupling constant (~16.0 Hz) for the vinylic protons is characteristic of a trans-

alkene configuration.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Predicted, 100 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Carbonyl Carbon (Aldehyde) 190 - 195

Carbonyl Carbon (Carboxylic Acid) 170 - 175

Vinylic Carbon (β to COOH) 142 - 147

Aromatic Carbons (Substituted) 135 - 140

Aromatic Carbons (Unsubstituted) 125 - 135

Vinylic Carbon (α to COOH) 118 - 123

Table 4: Mass Spectrometry (MS) Data
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Ion Type Predicted m/z Ratio Interpretation

Molecular Ion [M]⁺• 176
Molecular weight of 2-

formylcinnamic acid

[M-H]⁺ 175 Loss of a hydrogen radical

[M-OH]⁺ 159
Loss of a hydroxyl radical from

the carboxylic acid group

[M-CHO]⁺ 147
Loss of the formyl group

radical

[M-COOH]⁺ 131

Loss of the carboxylic acid

group radical, forming a

cinnamaldehyde cation

[M-H₂O]⁺• 158
Loss of water (possible

rearrangement)

[C₇H₇]⁺ 91

Tropylium ion, a common

fragment for substituted

benzene rings

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of cinnamic

acid derivatives, which are applicable to 2-formylcinnamic acid.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

KBr Pellet Method: A small amount of the solid sample is finely ground with dry potassium

bromide (KBr). This mixture is then pressed into a thin, transparent pellet using a hydraulic

press.
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Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal. This method requires minimal sample preparation.

Data Acquisition: The IR spectrum is typically recorded in the range of 4000–400 cm⁻¹. A

background spectrum of the empty sample holder (or clean ATR crystal) is recorded and

automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the 2-formylcinnamic acid sample is

dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A

small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00

ppm).

Data Acquisition:

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good

signal-to-noise ratio.

¹³C NMR: A proton-decoupled spectrum is typically acquired, which results in single lines

for each unique carbon atom. A larger number of scans is usually required compared to ¹H

NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like

Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI)

is a common ionization method.

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) at a low concentration.

Data Acquisition:

Introduction: The sample solution is introduced into the ion source. In EI, the sample is

vaporized and bombarded with a high-energy electron beam (typically 70 eV).
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Analysis: The resulting positively charged ions (the molecular ion and various fragment

ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass

analyzer.

Detection: The abundance of each ion is recorded, generating a mass spectrum.

Visualization of Structural Elucidation
The following diagram illustrates the logical workflow of how the different spectroscopic

techniques provide complementary information to confirm the structure of 2-formylcinnamic
acid.

Structural Elucidation of 2-Formylcinnamic Acid

Structural Confirmation

2-Formylcinnamic Acid
(C10H8O3)

IR Spectroscopy

Analysis by

1H NMR Spectroscopy

Analysis by

13C NMR Spectroscopy

Analysis by

Mass Spectrometry

Analysis by

O-H (broad, ~3000 cm-1)
C=O (~1700 cm-1, may split)

Aldehyde C-H (~2830, ~2730 cm-1)
trans C=C-H (~970 cm-1)

Provides evidence of

COOH (~12 ppm, s)
CHO (~10 ppm, s)

Vinylic H (~6.5, 7.9 ppm, d, J=16 Hz)
Aromatic H (7.4-7.9 ppm, m)

Provides evidence of

COOH (~172 ppm)
CHO (~192 ppm)

Alkene C (~120, 145 ppm)
Aromatic C (125-140 ppm)

Provides evidence of

Molecular Ion (m/z = 176)
Fragments:

[M-OH]+ (159)
[M-CHO]+ (147)

[M-COOH]+ (131)

Provides evidence of

Combined data confirms the presence of:
- Carboxylic acid group

- Aldehyde group
- trans-Alkene

- ortho-Substituted benzene ring
- Molecular formula and connectivity
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Click to download full resolution via product page

Caption: Workflow for the structural confirmation of 2-formylcinnamic acid using

spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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